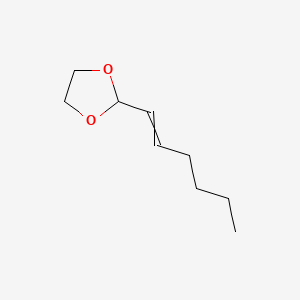
Tris(trifluoromethanesulfonic acid) ytterbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(III) trifluoromethanesulfonate, also known as ytterbium(III) triflate, is a chemical compound with the formula (CF₃SO₃)₃Yb. It is a water-tolerant Lewis acid catalyst widely used in organic synthesis. This compound is known for its high catalytic efficiency and stability under various reaction conditions .
Vorbereitungsmethoden
Ytterbium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in an appropriate solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or evaporation of the solvent .
Industrial production methods for ytterbium(III) trifluoromethanesulfonate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Ytterbium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the common reactions include:
Substitution Reactions: It catalyzes nucleophilic substitution reactions, where it activates electrophiles, making them more susceptible to nucleophilic attack.
Addition Reactions: It is used in stereocontrolled radical and nucleophilic addition reactions, facilitating the formation of complex molecules.
Cycloaddition Reactions: It catalyzes intramolecular Diels-Alder reactions, leading to the formation of cyclic compounds.
Common reagents used in these reactions include silylated chinchona alkaloids, acid chlorides, and aryl imines. The major products formed from these reactions are often complex organic molecules, such as β-lactams and deoxypenostatin A .
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
As a Lewis acid catalyst, ytterbium(III) trifluoromethanesulfonate facilitates chemical reactions by accepting an electron pair from a Lewis base, typically a reactant molecule. This interaction with its targets can lead to changes in the reactant molecules, enabling the reaction to proceed more efficiently. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Ytterbium(III) trifluoromethanesulfonate is unique among Lewis acid catalysts due to its high catalytic efficiency and stability under various conditions. Similar compounds include:
- Lanthanum(III) trifluoromethanesulfonate
- Scandium(III) triflate
- Erbium(III) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
- Indium(III) trifluoromethanesulfonate
- Aluminum trifluoromethanesulfonate
- Iron(III) trifluoromethanesulfonate
- Copper(II) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
These compounds share similar catalytic properties but differ in their specific applications and reaction conditions.
Eigenschaften
Molekularformel |
C3H3F9O9S3Yb |
|---|---|
Molekulargewicht |
623.3 g/mol |
IUPAC-Name |
trifluoromethanesulfonic acid;ytterbium |
InChI |
InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
InChI-Schlüssel |
HLRHYHUGSPVOED-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)

![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)




![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)


